1-Propene, 1,3,3-trifluoro-, (Z)-
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Overview
Description
1-Propene, 1,3,3-trifluoro-, (Z)- is a fluorinated olefin compound known for its high thermal and chemical stability. It is a colorless liquid at room temperature and has a relatively high vapor pressure. This compound is insoluble in water but soluble in some organic solvents .
Preparation Methods
The synthesis of 1-Propene, 1,3,3-trifluoro-, (Z)- involves the reaction of propylene with chlorine and trifluoromethane. The process includes a series of reaction and purification steps to obtain the target product . Industrial production methods often involve gas phase isomerization using 1-Propene, 1,3,3-trifluoro-, (E)- as the raw material. This method is advantageous due to its high conversion rate, high selectivity, and ease of industrialization .
Chemical Reactions Analysis
1-Propene, 1,3,3-trifluoro-, (Z)- undergoes various chemical reactions, including:
Radical Telomerization: This compound smoothly undergoes radical telomerization with carbon tetrabromide upon peroxide initiation in benzene, forming regular telomers.
Substitution Reactions: It can participate in substitution reactions, particularly with halogens, under specific conditions.
Common reagents used in these reactions include carbon tetrabromide and peroxide initiators. The major products formed from these reactions are telomers with varying chain lengths .
Scientific Research Applications
1-Propene, 1,3,3-trifluoro-, (Z)- has several scientific research applications:
Heat Pumps and Refrigerants: It is used as a low-temperature refrigerant suitable for industrial and commercial cooling applications.
Cleaning Solvent: Due to its low volatility and low global warming potential, it is used as a cleaning solvent to replace toxic and harmful compounds.
Process Solvent: It serves as a solvent in organic synthesis, playing a catalytic and dissolving role in some chemical reactions.
Mechanism of Action
The mechanism of action of 1-Propene, 1,3,3-trifluoro-, (Z)- involves radical telomerization. This process is initiated by peroxides in the presence of benzene, leading to the formation of telomers. The chain transfer to the telogen occurs more efficiently than radical chain growth, resulting in the formation of regular telomers .
Comparison with Similar Compounds
1-Propene, 1,3,3-trifluoro-, (Z)- can be compared with other similar compounds such as:
1-Propene, 1-chloro-3,3,3-trifluoro-, (Z)-: This compound is also a fluorinated olefin with similar applications in refrigerants and solvents.
3,3,3-Trifluoropropene: Another fluorinated olefin used in similar applications.
The uniqueness of 1-Propene, 1,3,3-trifluoro-, (Z)- lies in its high thermal and chemical stability, making it suitable for various industrial applications.
Properties
Molecular Formula |
C3H3F3 |
---|---|
Molecular Weight |
96.05 g/mol |
IUPAC Name |
(Z)-1,3,3-trifluoroprop-1-ene |
InChI |
InChI=1S/C3H3F3/c4-2-1-3(5)6/h1-3H/b2-1- |
InChI Key |
FFTOUVYEKNGDCM-UPHRSURJSA-N |
Isomeric SMILES |
C(=C\F)\C(F)F |
Canonical SMILES |
C(=CF)C(F)F |
Origin of Product |
United States |
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